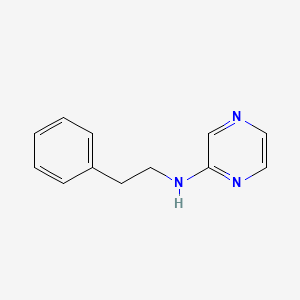

N-phenethyl-2-pyrazinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

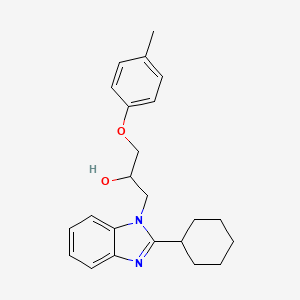

N-phenethyl-2-pyrazinamine is a chemical compound with the molecular formula C12H13N3 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a phenethyl group attached to the nitrogen atom of the pyrazine ring

Mecanismo De Acción

Target of Action

N-phenethyl-2-pyrazinamine, also known as N-(2-phenylethyl)pyrazin-2-amine, is a derivative of pyrazinamide . Pyrazinamide is a unique antituberculosis (anti-TB) drug that plays a key role in shortening TB therapy . It targets multiple sites such as energy production, trans-translation, and perhaps pantothenate/coenzyme A required for persister survival .

Mode of Action

Pyrazinamide diffuses into active M. tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate .

Biochemical Pathways

It is known that pyrazinamide, a related compound, interferes with fatty acid synthase fas i . This interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication .

Pharmacokinetics

The pharmacokinetics of pyrazinamide, a related compound, have been investigated . The plasma and urine pharmacokinetic parameters of pyrazinamide and of its metabolites have been studied after a single oral dose of pyrazinamide .

Result of Action

It is known that pyrazinamide kills nonreplicating persisters that other tb drugs fail to kill, which makes it an essential drug for inclusion in any drug combinations for treating drug-susceptible and drug-resistant tb such as multidrug-resistant tb .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the degradation of pyrazinamide in aqueous solution by electron beam irradiation was highly efficient . The addition of H2O2 or K2S2O8 improved the degradation and mineralization of pyrazinamide . The degradation mechanism of pyrazinamide was studied by the experimental results and quantum chemical calculations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-2-pyrazinamine typically involves the reaction of pyrazine derivatives with phenethylamine. One common method includes the nucleophilic substitution of a halogenated pyrazine with phenethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product.

Análisis De Reacciones Químicas

Types of Reactions: N-phenethyl-2-pyrazinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the phenethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Bases such as sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution.

Major Products:

Oxidation: this compound N-oxide.

Reduction: N-phenethyl-2-pyrazinamines with varying degrees of saturation.

Substitution: Various substituted pyrazines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-phenethyl-2-pyrazinamine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Comparación Con Compuestos Similares

Phenethylamine: A simpler structure lacking the pyrazine ring, known for its role as a neurotransmitter.

Pyrazinamide: A pyrazine derivative used as an antitubercular agent.

Phenethylpyrazole: Another compound with a similar structure but different functional groups.

Uniqueness: N-phenethyl-2-pyrazinamine is unique due to the combination of the phenethyl group and the pyrazine ring, which imparts distinct chemical and biological properties. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Propiedades

IUPAC Name |

N-(2-phenylethyl)pyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-2-4-11(5-3-1)6-7-14-12-10-13-8-9-15-12/h1-5,8-10H,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZQOOYOLNLHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665786 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopentylsulfanyl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2874463.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2874465.png)

![N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2874467.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide](/img/structure/B2874473.png)

![N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2874474.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2874476.png)

![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]](/img/structure/B2874478.png)

![2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2874484.png)